4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl
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Overview
Description
4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It features a cyclohexyl group and an ethynyl group attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods: Industrial production of 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl core can be reduced to form cyclohexyl-substituted biphenyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the biphenyl core are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorine are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of cyclohexyl-substituted biphenyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the cyclohexyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological processes and exhibit potential pharmacological effects .
Comparison with Similar Compounds
- 4-Ethyl-4’-ethynyl-1,1’-biphenyl
- 4-Hexyl-4’-ethynyl-1,1’-biphenyl
- 4-Cyano-4’-ethynyl-1,1’-biphenyl
Comparison: 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Biological Activity
4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl is an organic compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis and Characterization
This compound can be synthesized through various methods. One common approach involves the coupling of cyclohexylacetylene with biphenyl derivatives using palladium-catalyzed cross-coupling reactions. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of this compound. In one study, the Minimum Inhibitory Concentration (MIC) was determined against various bacterial strains. The results indicated that the compound exhibited moderate bioactivity with MIC values ranging from 126 to 500 µg/mL against certain Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Microorganism | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 250 | Moderate |
Escherichia coli | 500 | Mild |
Candida albicans | 1000 | No bioactivity |
Anticancer Properties
The potential anticancer effects of this compound have also been explored. In vitro studies demonstrated cytotoxic activity against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The compound showed IC50 values indicating significant antiproliferative effects, suggesting its utility in cancer therapy .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 15 | Cytotoxic |
CaCo-2 | 20 | Cytotoxic |
MCF-7 (breast cancer) | 30 | Moderate cytotoxicity |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, it has been hypothesized that the compound interacts with estrogen receptors and other molecular targets relevant to cancer progression .
Case Studies
Several case studies highlight the relevance of this compound in therapeutic contexts:
- Case Study on Antimicrobial Efficacy : A research group evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The study found that the compound displayed synergistic effects when used in combination with traditional antibiotics, enhancing their efficacy against resistant strains.
- Cancer Treatment Trials : Clinical trials involving patients with advanced solid tumors have been initiated to assess the safety and efficacy of formulations containing this compound. Early results indicate promising responses in tumor reduction among a subset of participants .
Properties
Molecular Formula |
C20H20 |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-(4-ethynylphenyl)benzene |
InChI |
InChI=1S/C20H20/c1-2-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h1,8-15,17H,3-7H2 |
InChI Key |
YVILYOSMTKIBEF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
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